molecular formula C18H21FN2O2S B248766 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Katalognummer B248766
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: NIEPMCZJVBAOSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to have selective affinity towards certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain such as the serotonin receptor. It has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can affect various biochemical and physiological processes in the body. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential anti-inflammatory and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its selective affinity towards certain receptors in the brain, which makes it a potentially useful tool for studying the function of these receptors. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Finally, more research is needed to determine the safety and toxicity of this compound at different doses and in different animal models.

Synthesemethoden

The synthesis of 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 3-fluorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Eigenschaften

Produktname

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molekularformel

C18H21FN2O2S

Molekulargewicht

348.4 g/mol

IUPAC-Name

1-[(3-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21FN2O2S/c1-15-5-7-18(8-6-15)24(22,23)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-8,13H,9-12,14H2,1H3

InChI-Schlüssel

NIEPMCZJVBAOSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.